N-(4-methoxybenzyl)-3-(4-methoxy-1H-indol-1-yl)propanamide
CAS No.:
Cat. No.: VC9674198
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O3 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 3-(4-methoxyindol-1-yl)-N-[(4-methoxyphenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C20H22N2O3/c1-24-16-8-6-15(7-9-16)14-21-20(23)11-13-22-12-10-17-18(22)4-3-5-19(17)25-2/h3-10,12H,11,13-14H2,1-2H3,(H,21,23) |
| Standard InChI Key | UMQYZDYZHJFZDF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)CCN2C=CC3=C2C=CC=C3OC |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CCN2C=CC3=C2C=CC=C3OC |
Introduction
Synthesis Methods
The synthesis of compounds like N-(4-methoxybenzyl)-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves several steps, including the preparation of the indole and benzyl components, followed by their coupling to form the final product. Common methods include:
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Indole Synthesis: Indoles can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
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Benzyl Group Preparation: The 4-methoxybenzyl group can be prepared from 4-methoxybenzaldehyde through reductive amination.
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Coupling Reaction: The indole and benzyl components are then coupled using amide bond formation techniques, such as using carbodiimides or acid chlorides.
Biological Activity and Potential Applications
Compounds with indole and benzyl structures often exhibit biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties. The presence of methoxy groups can enhance these activities by improving solubility and membrane permeability.
| Potential Biological Activity | Description |
|---|---|
| Anti-inflammatory | Interaction with enzymes involved in inflammation pathways. |
| Antimicrobial | Ability to disrupt microbial cell membranes or interfere with microbial enzymes. |
| Anticancer | Potential to inhibit cell proliferation or induce apoptosis in cancer cells. |
Analytical Techniques
The structure and purity of N-(4-methoxybenzyl)-3-(4-methoxy-1H-indol-1-yl)propanamide can be analyzed using various techniques:
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Nuclear Magnetic Resonance (NMR): Provides detailed structural information.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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High-Performance Liquid Chromatography (HPLC): Assesses purity and separation from impurities.
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